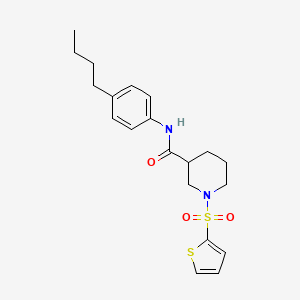![molecular formula C20H20ClN3O3 B11335925 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11335925.png)
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound, also known as 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide , has the molecular formula C₁₆H₁₃ClF₃NO₂ and a molecular weight of approximately 343.74 g/mol .
- It belongs to the class of acetanilide derivatives and features a chlorinated phenoxy group, a trifluoromethyl group, and an oxadiazole ring.
- Its structure is characterized by the presence of a chlorine atom , a methyl group , and a trifluoromethyl group attached to the aromatic rings.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it is likely that it can be synthesized through multistep reactions involving chlorination, methylation, and oxadiazole formation.
- Industrial production methods may involve large-scale synthesis using optimized conditions, but these details remain proprietary.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions for these reactions are not explicitly documented, but standard organic chemistry methodologies would apply.
- Major products formed during these reactions would depend on the specific reaction pathway.
Scientific Research Applications
- In chemistry , this compound could serve as a building block for designing new pharmaceuticals or agrochemicals due to its unique structure.
- In biology , it might be investigated for its potential as a bioactive compound, such as enzyme inhibitors or receptor modulators.
- In medicine , research could explore its pharmacological properties, toxicity, and potential therapeutic applications.
- In industry , it could find use in materials science or as a starting material for other compounds.
Mechanism of Action
- Unfortunately, detailed information about the mechanism of action is not readily available. it likely interacts with specific molecular targets or pathways due to its functional groups.
Comparison with Similar Compounds
- While direct comparisons are challenging without specific data, we can highlight its uniqueness based on the combination of chlorinated phenoxy, trifluoromethyl, and oxadiazole moieties.
- Similar compounds might include other acetanilide derivatives, chlorinated phenols, or oxadiazole-containing molecules .
Remember that this compound’s full potential awaits further exploration through research and experimentation
Properties
Molecular Formula |
C20H20ClN3O3 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-11-5-6-15(9-12(11)2)18-19(24-27-23-18)22-20(25)14(4)26-16-7-8-17(21)13(3)10-16/h5-10,14H,1-4H3,(H,22,24,25) |
InChI Key |
ZBVRADBOLJECQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC(=C(C=C3)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11335844.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide](/img/structure/B11335845.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11335852.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11335857.png)
![N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide](/img/structure/B11335865.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B11335870.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11335875.png)
![N-[2-(benzylsulfanyl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335886.png)

![N-[4-(prop-2-en-1-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335894.png)
![2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B11335899.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B11335904.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11335906.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335910.png)
